3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazol-5-amine

説明

Systematic IUPAC Nomenclature and Structural Representation

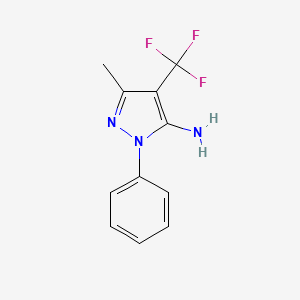

The compound 3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazol-5-amine derives its systematic name from the pyrazole heterocyclic core, a five-membered aromatic ring containing two adjacent nitrogen atoms. According to IUPAC rules, the pyrazole ring is numbered such that the nitrogen atom bearing the phenyl substituent occupies position 1. The remaining substituents are assigned positions based on this numbering: a methyl group at position 3, a trifluoromethyl group at position 4, and an amine group at position 5.

The structural representation of the compound (Figure 1) highlights the pyrazole ring with its substituents. The phenyl group is attached to the nitrogen at position 1, while the methyl, trifluoromethyl, and amine groups occupy positions 3, 4, and 5, respectively. The SMILES notation NC1=C(C(F)(F)F)C(C)=NN1C2=CC=CC=C2 accurately captures this arrangement, specifying the connectivity of atoms and functional groups. The InChIKey CSVIXJGTGACZFH-UHFFFAOYSA-N provides a unique hashed identifier for the compound, enabling precise database searches and structural verification.

Alternative Chemical Designations and Registry Numbers

This compound is recognized by multiple identifiers across chemical databases. Its primary CAS Registry Number is 1235438-91-1 , a universal identifier used in regulatory and commercial contexts. Alternative names include 5-amino-3-methyl-1-phenyl-4-(trifluoromethyl)pyrazole and This compound , reflecting slight variations in substituent order conventions. The MDL number MFCD16040014 is assigned to this compound in chemical catalogs, facilitating procurement and literature cross-referencing. While the PubChem CID for this specific compound is not explicitly listed in the provided sources, structurally related pyrazole derivatives, such as CID 2782960, share similar substitution patterns but differ in regiochemistry.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₁₀F₃N₃ corresponds to a molecular weight of 241.21 g/mol . The empirical composition breakdown by mass percent is as follows:

| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) | Mass Percent |

|---|---|---|---|---|

| Carbon | 11 | 12.01 | 132.11 | 54.77% |

| Hydrogen | 10 | 1.008 | 10.08 | 4.18% |

| Fluorine | 3 | 19.00 | 57.00 | 23.63% |

| Nitrogen | 3 | 14.01 | 42.03 | 17.42% |

The monoisotopic mass, calculated using exact isotopic masses (¹²C: 12.0000, ¹H: 1.007825, ¹⁹F: 18.9984, ¹⁴N: 14.00307), is 241.0827 g/mol , consistent with high-resolution mass spectrometry data. This precision confirms the molecular integrity and supports analytical characterization in synthetic and quality-control workflows.

特性

IUPAC Name |

5-methyl-2-phenyl-4-(trifluoromethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3/c1-7-9(11(12,13)14)10(15)17(16-7)8-5-3-2-4-6-8/h2-6H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVIXJGTGACZFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(F)(F)F)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-Methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazol-5-amine, with the CAS number 321385-93-7, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which often enhances the biological potency of organic molecules. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is , and its structure includes a pyrazole ring substituted with a methyl group, a phenyl group, and a trifluoromethyl group.

| Property | Value |

|---|---|

| Molecular Weight | 321.30 g/mol |

| Melting Point | 104–105 °C |

| Solubility | Soluble in organic solvents |

| CAS Number | 321385-93-7 |

Antifungal Activity

Research indicates that pyrazole derivatives exhibit notable antifungal properties. For instance, compounds related to this compound have been tested against various phytopathogenic fungi. In one study, N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole derivatives demonstrated moderate antifungal activity, with some compounds achieving over 50% inhibition against Gibberella zeae at concentrations of 100 µg/mL .

Anti-inflammatory Activity

Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in inflammation pathways. Some derivatives showed promising results with IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Safety and Toxicity

The safety profile of this compound has been assessed in various studies. The compound is classified as causing skin irritation and serious eye irritation but is not considered a mutagen or carcinogen based on current evaluations . Further studies are needed to fully understand its long-term effects and toxicity in vivo.

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, researchers synthesized several derivatives of pyrazole and tested them against Fusarium oxysporum. Among these, compounds similar to this compound showed significant antifungal activity, leading to further investigation into their mechanisms of action against fungal cell walls .

Case Study 2: In Vivo Anti-inflammatory Effects

A study involving carrageenan-induced paw edema in rats examined the anti-inflammatory effects of various pyrazole derivatives. The results indicated that certain compounds exhibited significant edema inhibition percentages compared to control groups, suggesting potential therapeutic applications for inflammatory diseases .

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including 3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazol-5-amine, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been found to inhibit key inflammatory mediators, making it a candidate for the development of new anti-inflammatory drugs . The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and therapeutic efficacy.

1.3 Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has demonstrated antimicrobial activity against several bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Agrochemical Applications

2.1 Pesticide Development

The structural characteristics of pyrazole derivatives make them suitable for use as pesticides. The trifluoromethyl group is known to enhance biological activity against pests, making this compound a candidate for developing novel agrochemicals .

2.2 Herbicide Potential

Studies have indicated that compounds like this compound can be effective herbicides due to their ability to inhibit specific enzymes involved in plant growth . This could lead to the development of more effective herbicides with reduced environmental impact.

Case Studies

類似化合物との比較

Comparison with Similar Compounds

The following table provides a detailed comparison of 3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazol-5-amine with structurally related pyrazole derivatives, focusing on substituent effects, spectroscopic data, and biological relevance.

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) group enhances metabolic stability and electronegativity, critical for enzyme inhibition (e.g., thrombin ). Fluorophenyl derivatives (e.g., Compound 2) show similar stability but lower steric hindrance .

- Electron-Donating Groups (EDGs) : Methyl and ethyl groups (e.g., 8T7 , 3-(4-Et-Ph) ) improve solubility but may reduce binding affinity in enzyme-active sites.

Tautomerism and Spectroscopy :

- The target compound and its diazenyl analog exhibit tautomerism, validated by DFT-calculated NMR shifts (RMSE < 0.5 ppm) . This property impacts reactivity in synthetic applications.

Biological Relevance :

- Pyrazole cores with -CF₃ or -F substituents are prevalent in antimalarial (Compound 2 ) and thrombin inhibitor scaffolds. Thiazole-diazenyl derivatives () are leveraged in dye chemistry due to extended conjugation.

準備方法

General Synthetic Strategy for 5-Aminopyrazoles

The most versatile and widely applied approach for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles or 1,3-dicarbonyl compounds with hydrazine derivatives. This method allows for the formation of the pyrazole ring with an amino group at the 5-position, which is crucial for the target compound.

Stepwise Preparation via 4,4,4-Trifluoro-1-phenyl-1,2,3-butanetrione Oxime Intermediate

A key method involves the synthesis of the pyrazole ring from a trifluoromethylated diketone oxime intermediate, followed by cyclization with hydrazine hydrate:

Step 1: Preparation of 4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione-2-oxime by treatment of 4,4,4-trifluoro-1-phenylbutadionate lithium salt with sodium nitrite in glacial acetic acid under cooling conditions.

Step 2: The oxime intermediate is then reacted with hydrazine hydrate in ethanol, heated under stirring for 16 hours. This reaction induces cyclization to form the pyrazole ring, yielding 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine as a light yellow precipitate with a reported yield of 75% and melting point 123-125 °C.

Workup: After reaction completion (monitored by TLC), the mixture is concentrated, dissolved in ethyl acetate, washed with hydrochloric acid, neutralized with sodium hydroxide, extracted, dried over sodium sulfate, and concentrated to isolate the aminopyrazole product.

Continuous Flow Synthesis Techniques for Pyrazoles

Recent advances have introduced continuous flow synthesis platforms for pyrazole derivatives, offering improved control, scalability, and efficiency:

Flow Setup: A segmented flow system combining solutions of trifluoromethylated diazonium salts and reducing agents (e.g., L-ascorbic acid) in acetonitrile/water mixtures is employed to generate reactive intermediates monitored by in-line IR spectroscopy.

Telescoped Synthesis: The process integrates multiple reaction steps in a continuous flow, including diazotization of substituted anilines, coupling with 1,3-dicarbonyl compounds, and cyclization with hydrazine derivatives under controlled temperature (e.g., 140 °C) and pressure (100 PSI) conditions.

Advantages: This method allows for precise reaction monitoring, rapid optimization, and high purity of pyrazole products without metal catalysts, making it suitable for sensitive trifluoromethylated pyrazoles.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

The oxime intermediate route is a robust and reproducible method for synthesizing trifluoromethylated aminopyrazoles, with a high yield and straightforward purification steps. The reaction temperature and time are critical for optimizing yield and purity.

The condensation of β-ketonitriles with hydrazine is a classical approach widely reported in literature for 5-aminopyrazoles synthesis, adaptable to various substituents including trifluoromethyl groups. This method offers flexibility in modifying the substituents on the pyrazole ring.

The continuous flow synthesis represents a modern approach integrating multiple reaction steps with real-time monitoring via IR spectroscopy. This method enhances safety and reproducibility, especially for potentially hazardous intermediates such as diazonium salts. It also allows fine-tuning of reaction parameters to maximize yield and minimize by-products.

Analytical characterization techniques such as 1H, 13C, and 19F NMR spectroscopy , IR spectroscopy , and mass spectrometry are essential for confirming the structure and purity of the synthesized compound. Melting point determination further supports compound identity.

Q & A

Q. What are the key structural features of 3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazol-5-amine, and how do they influence its reactivity?

The compound features a pyrazole core substituted with a methyl group at position 3, a phenyl ring at position 1, and a trifluoromethyl group at position 4. The electron-withdrawing trifluoromethyl group enhances electrophilic reactivity at the pyrazole ring, while the phenyl group contributes to π-π stacking interactions. Structural characterization via NMR and X-ray diffraction confirms regioselectivity and bond angles critical for intermolecular interactions .

Q. What synthetic methodologies are commonly employed for preparing this compound?

Synthesis typically involves multi-step reactions starting with condensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones. Key steps include cyclocondensation under acidic or basic conditions (e.g., using H₂SO₄ or K₂CO₃) and purification via column chromatography. Reaction temperatures (80–120°C) and solvent polarity (e.g., ethanol, DMF) are critical for yield optimization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns.

- FT-IR : Identifies NH₂ stretching (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₁H₁₁F₃N₃, MW 242.22 g/mol).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates HOMO-LUMO gaps, electrostatic potential surfaces (EPS), and Mulliken charges. These analyses reveal nucleophilic sites (e.g., NH₂ group) and electrophilic regions (trifluoromethyl-substituted carbon), guiding derivatization strategies. Thermodynamic properties (ΔG, ΔH) at varying temperatures predict stability under experimental conditions .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this pyrazole derivative?

Regioselectivity is controlled by steric and electronic factors. For example:

- Nitration : Prefers position 4 due to trifluoromethyl group’s electron-withdrawing effect.

- Alkylation : Directed by NH₂ group’s lone pairs. Use of Lewis acids (e.g., AlCl₃) or directing groups (e.g., Boc-protected amines) enhances selectivity .

Q. How do crystal packing and hydrogen-bonding networks influence its biological activity?

X-ray studies reveal intramolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) stabilizing the pyrazole core. Intermolecular interactions (e.g., C–H⋯F) contribute to lattice stability, affecting solubility and bioavailability. These structural motifs correlate with enhanced binding to biological targets like kinases or GPCRs .

Q. How can contradictions between purity and yield data be resolved during synthesis?

- HPLC-MS : Detects impurities (e.g., unreacted intermediates).

- Recrystallization Optimization : Use mixed solvents (e.g., ethanol/water) to improve purity without sacrificing yield.

- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify side reactions .

Q. What in vitro assays are suitable for evaluating its pharmacological potential?

- Enzyme Inhibition Assays : Measure IC₅₀ against target enzymes (e.g., COX-2, kinases) using fluorogenic substrates.

- Cell Viability Assays : Assess cytotoxicity via MTT or resazurin reduction in cancer cell lines.

- Binding Affinity Studies : Use SPR or ITC to quantify interactions with proteins .

Q. How can reaction mechanisms be elucidated using kinetic isotope effects (KIE) or isotopic labeling?

- Deuterium Labeling : Track hydrogen transfer in NH₂ groups during amidation.

- ¹⁸O Isotopes : Study oxygen incorporation in hydrolysis byproducts. KIE values >1 indicate rate-determining steps involving bond cleavage .

Q. What challenges arise in scaling up synthesis, and how can they be addressed?

- Thermal Degradation : Use flow chemistry to control exothermic reactions.

- Purification : Replace column chromatography with continuous crystallization.

- Stability : Store under inert gas (N₂/Ar) to prevent oxidation of NH₂ groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。